
NAPHTHOL AS BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHOL AS BENZOATE is an organic compound with the molecular formula C24H17NO3 and a molecular weight of 367.4 g/mol. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of NAPHTHOL AS BENZOATE typically involves the reaction of naphthalen-2-yl benzoate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
NAPHTHOL AS BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
NAPHTHOL AS BENZOATE is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of NAPHTHOL AS BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The naphthalene ring and benzoate ester contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
NAPHTHOL AS BENZOATE can be compared with other similar compounds, such as:
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate: This compound has a similar structure but contains a hydrogen sulfate group instead of a benzoate ester.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and binding characteristics compared to other similar compounds.
Propriétés
Numéro CAS |
95490-30-5 |
|---|---|
Formule moléculaire |
C24H17NO3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[3-(phenylcarbamoyl)naphthalen-2-yl] benzoate |
InChI |
InChI=1S/C24H17NO3/c26-23(25-20-13-5-2-6-14-20)21-15-18-11-7-8-12-19(18)16-22(21)28-24(27)17-9-3-1-4-10-17/h1-16H,(H,25,26) |
Clé InChI |
ADTBJFVXCOYHAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


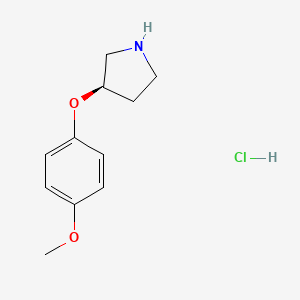
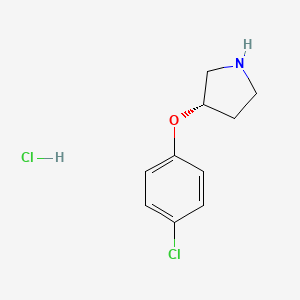
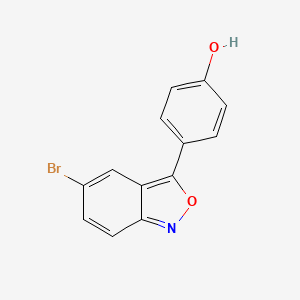
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)


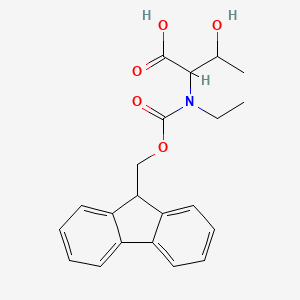
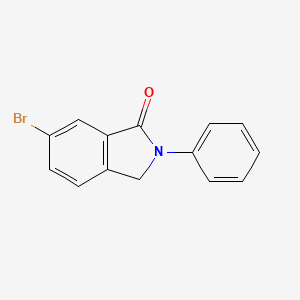

![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

